molecular formula C21H26N2O2 B4430680 1-(4-methoxyphenyl)-4-(2-phenylbutanoyl)piperazine

1-(4-methoxyphenyl)-4-(2-phenylbutanoyl)piperazine

Cat. No. B4430680
M. Wt: 338.4 g/mol
InChI Key: IEBADLVMAXTGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-(2-phenylbutanoyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MeOPP is a derivative of the well-known compound piperazine, which has been extensively studied for its therapeutic properties.

Mechanism of Action

1-(4-methoxyphenyl)-4-(2-phenylbutanoyl)piperazine acts as an agonist for the 5-HT1A receptor and a partial agonist for the D2 receptor. The 5-HT1A receptor is involved in the regulation of mood and anxiety, while the D2 receptor is involved in the regulation of dopamine levels in the brain. This compound's binding to these receptors leads to changes in neurotransmitter levels, which can have effects on behavior and mood.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have antipsychotic effects in animal models of schizophrenia. This compound's effects on neurotransmitter levels in the brain can lead to changes in behavior and mood, making it a potential therapeutic agent for certain neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methoxyphenyl)-4-(2-phenylbutanoyl)piperazine in lab experiments is its specificity for certain receptors in the brain. This allows researchers to study the function of these receptors more effectively. However, this compound's effects on neurotransmitter levels in the brain can be complex and difficult to interpret, making it challenging to use in certain types of experiments.

Future Directions

Future research on 1-(4-methoxyphenyl)-4-(2-phenylbutanoyl)piperazine could focus on its potential therapeutic applications in the treatment of neurological disorders. It could also focus on its use as a tool in neuroscience research to study the function of certain receptors in the brain. Further studies could also investigate the potential side effects of this compound and ways to minimize these effects. Additionally, research could focus on developing new derivatives of this compound with improved therapeutic properties and fewer side effects.

Scientific Research Applications

1-(4-methoxyphenyl)-4-(2-phenylbutanoyl)piperazine has potential applications in scientific research due to its ability to bind to certain receptors in the brain. It has been studied for its potential use in the treatment of neurological disorders such as anxiety, depression, and schizophrenia. This compound has also been studied for its potential use as a tool in neuroscience research to study the function of certain receptors in the brain.

properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-20(17-7-5-4-6-8-17)21(24)23-15-13-22(14-16-23)18-9-11-19(25-2)12-10-18/h4-12,20H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBADLVMAXTGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.